molecular formula C26H24ClFN4O5 B11432393 5-[1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

5-[1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B11432393
M. Wt: 526.9 g/mol
InChI Key: UCDWGHKSIUWSSG-UHFFFAOYSA-N
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Description

5-(1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further functionalized with chlorofluorophenyl and furan groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

The synthesis of 5-(1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Chlorofluorophenyl Group: This is achieved through a nucleophilic substitution reaction, where a chlorofluorophenyl halide reacts with the quinazolinone intermediate.

    Attachment of the Furan Group: The furan moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Functionalization:

Chemical Reactions Analysis

5-(1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone analogs.

    Coupling Reactions: The furan group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s quinazolinone core is known for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its potential biological activities, the compound is studied for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The chlorofluorophenyl and furan groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

    4-(3-CHLORO-4-FLUOROPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE: This compound shares the quinazolinone core but lacks the furan and pentanamide groups.

    5-(1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-METHYLPENTANAMIDE: This compound is similar but has a different amide substituent.

    5-(1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(THIOPHEN-2-YL)METHYL]PENTANAMIDE: This compound has a thiophene group instead of a furan group.

Properties

Molecular Formula

C26H24ClFN4O5

Molecular Weight

526.9 g/mol

IUPAC Name

5-[1-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C26H24ClFN4O5/c27-20-14-17(10-11-21(20)28)30-24(34)16-32-22-8-2-1-7-19(22)25(35)31(26(32)36)12-4-3-9-23(33)29-15-18-6-5-13-37-18/h1-2,5-8,10-11,13-14H,3-4,9,12,15-16H2,(H,29,33)(H,30,34)

InChI Key

UCDWGHKSIUWSSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)F)Cl)CCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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